ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of both chromene and benzofuran moieties, which are known for their diverse biological activities. The chromene structure is a fused ring system containing a benzene ring and a pyran ring, while the benzofuran structure consists of a benzene ring fused to a furan ring.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the chromene nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through various mechanisms, often involving binding to specific receptors and modulating their activity .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Similar compounds such as indole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-oxo-2H-chromene-3-amido)-1-benzofuran-2-carboxylate typically involves multi-step reactions. One common method starts with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate, which is then reacted with appropriate reagents to introduce the benzofuran moiety. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Ethyl 2-oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of the target compound.
Benzofuran derivatives: Compounds with similar benzofuran structures but different functional groups.
Chromene derivatives: Compounds with similar chromene structures but different functional groups.
Uniqueness
Ethyl 3-(2-oxo-2H-chromene-3-carboxamido)benzofuran-2-carboxylate is unique due to its combined chromene and benzofuran moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds with only one of these moieties .
Properties
IUPAC Name |
ethyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6/c1-2-26-21(25)18-17(13-8-4-6-10-16(13)27-18)22-19(23)14-11-12-7-3-5-9-15(12)28-20(14)24/h3-11H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGYDKVDVXIMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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